molecular formula C8H6Cl2O B1464757 2,6-Dichloro-3-methylbenzaldehyde CAS No. 60611-23-6

2,6-Dichloro-3-methylbenzaldehyde

Cat. No. B1464757
CAS RN: 60611-23-6
M. Wt: 189.04 g/mol
InChI Key: MSZRBMZQLCUACG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylbenzaldehyde is a chemical compound with the molecular weight of 189.04 . It is a solid substance stored at a temperature of 2-8°C . The compound is used in various scientific research applications due to its unique properties.


Synthesis Analysis

The synthesis of this compound involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250°C in the catalytic effect of phosphorus pentachloride and light . This is followed by a hydrolysis reaction under a heating reflux condition to prepare the 2,6-dichlorobenzaldehyde . This method ensures easy production control, little material consumption, and low production cost .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 .

It is stored at a temperature of 2-8°C . The compound has a molecular weight of 189.04 .

Scientific Research Applications

Analytical Applications

In analytical chemistry, chlorinated benzaldehydes, including compounds similar to 2,6-Dichloro-3-methylbenzaldehyde, have been utilized for their distinct chemical properties, aiding in chromatographic analyses. For instance, a study focused on the gas-liquid chromatographic separation of chlorinated hydroxybenzaldehydes on a capillary column coated with a non-polar stationary phase, highlighting the importance of chlorine substitution positions on retention behavior (Korhonen & Knuutinen, 1984). This research underscores the potential of chlorinated benzaldehydes in refining analytical techniques for complex mixture analyses.

Synthetic Chemistry Applications

In synthetic chemistry, the applications of derivatives of this compound include the synthesis of valuable chemicals from bioethanol. For example, a study demonstrated the self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, revealing pathways for converting bioethanol into high-value chemicals (Moteki, Rowley, & Flaherty, 2016). This work illustrates the role of such compounds in developing sustainable chemical production methods.

Environmental Science Applications

In environmental science, the transformation of halogenated aromatic aldehydes by anaerobic bacteria has been studied, showing that compounds like this compound can undergo biodegradation to form less harmful substances. This research indicates the potential for bioremediation strategies to address pollution from chlorinated organic compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Safety and Hazards

The safety information for 2,6-Dichloro-3-methylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

properties

IUPAC Name

2,6-dichloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRBMZQLCUACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300540
Record name 2,6-Dichloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60611-23-6
Record name 2,6-Dichloro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60611-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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